Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate

Description

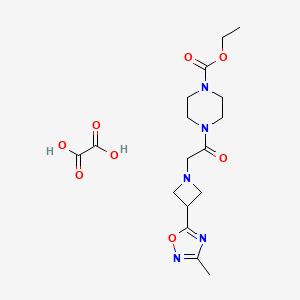

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and an acetyl-linked azetidine ring bearing a 3-methyl-1,2,4-oxadiazole moiety. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications. Its molecular complexity arises from the interplay of rigid heterocycles (piperazine, azetidine, and oxadiazole) and flexible acetyl linkages, which influence its conformational dynamics and binding interactions .

Properties

IUPAC Name |

ethyl 4-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]piperazine-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4.C2H2O4/c1-3-23-15(22)20-6-4-19(5-7-20)13(21)10-18-8-12(9-18)14-16-11(2)17-24-14;3-1(4)2(5)6/h12H,3-10H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPYRSBYQSXRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling with piperazine and esterification to form the ethyl ester.

Oxadiazole Formation: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Coupling and Esterification: The final steps involve coupling the azetidine and oxadiazole intermediates with piperazine, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups .

Scientific Research Applications

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of molecules incorporating the 3-methyl-1,2,4-oxadiazole ring, a bioisostere for esters or amides that improves metabolic stability. Below is a comparative analysis with structurally related analogs:

*Molecular weight calculated based on analogous compound in .

Key Observations

Bioisosteric Role of Oxadiazole : The 3-methyl-1,2,4-oxadiazole ring is a common pharmacophore in all analogs, offering metabolic stability and hydrogen-bonding capabilities. The target compound’s oxadiazole-azetidine-acetyl-piperazine architecture distinguishes it from hydrazone-based MMP-13 inhibitors (e.g., 13f) or thioether-linked benzamides (e.g., ) .

Conformational Flexibility vs. In contrast, the cyclopropylamide analog () has reduced flexibility due to the cyclopropyl group, which may enhance selectivity for specific targets.

Solubility and Salt Forms : The oxalate salt in the target compound and its cyclopropylamide analog improves aqueous solubility compared to neutral derivatives like 13f or sulfanyl-containing analogs (), which may require formulation aids for bioavailability .

Thioether-linked analogs () emphasize sulfur’s role in modulating electronic properties and binding to metal-containing enzymes (e.g., matrix metalloproteinases).

Research Findings and Limitations

- Structural Insights: X-ray crystallography (using SHELX programs, as noted in ) could elucidate the target compound’s conformation, particularly the spatial arrangement of the oxadiazole-azetidine motif.

- Its piperazine core may redirect activity toward GPCRs or serotonin receptors.

- SAR Challenges : The sulfanyl group in versus the acetyl linker in the target compound highlights the trade-off between stability and reactivity in drug design.

Biological Activity

Ethyl 4-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetyl)piperazine-1-carboxylate oxalate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 342.37 g/mol. The oxadiazole moiety contributes significantly to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that derivatives of 1,2,4-oxadiazole demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds with substituents similar to those in this compound have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .

- Mechanism of Action : The mechanism often involves the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), which plays a crucial role in fatty acid biosynthesis. This inhibition leads to disrupted cell wall synthesis and ultimately bacterial cell death .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

- In vitro Studies : Compounds derived from the oxadiazole scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown significant inhibition of cancer cell proliferation, attributed to their ability to induce apoptosis in cancer cells .

- Targeting Cancer Pathways : Research indicates that some oxadiazole derivatives can interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. This interference may enhance the efficacy of existing chemotherapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

Q & A

Advanced Research Question

- Core modifications : Replace the 3-methyl group on the oxadiazole with cyclopropyl or trifluoromethyl groups to enhance metabolic stability .

- Piperazine substitutions : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising blood-brain barrier penetration .

- LogP optimization : Use computational tools (e.g., Schrödinger’s QikProp) to balance hydrophobicity and bioavailability .

How can molecular interactions with biological targets be mechanistically elucidated?

Advanced Research Question

- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes with active sites of target proteins (e.g., FLAP inhibitors) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate binding hypotheses .

- X-ray crystallography : Use SHELX software for resolving co-crystal structures to identify critical hydrogen bonds or π-π interactions .

How should discrepancies in biological activity data across experimental models be resolved?

Advanced Research Question

- Dose-response validation : Replicate assays in multiple models (e.g., murine ex vivo blood vs. human cell lines) to rule out species-specific effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish true activity from experimental noise .

What methods are critical for determining physicochemical properties relevant to drug formulation?

Basic Research Question

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask methods .

- Stability studies : Conduct accelerated degradation tests under varying pH and temperature conditions .

- Melting point : Use differential scanning calorimetry (DSC) to assess crystallinity and polymorphic forms .

How does this compound compare structurally and functionally to analogs with similar moieties?

Basic Research Question

- Structural analogs : Compare with compounds like N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate to evaluate differences in antimicrobial or kinase inhibition profiles .

- Functional benchmarking : Use IC ratios in shared assays (e.g., FLAP inhibition) to rank potency .

What crystallographic techniques are recommended for resolving the compound’s 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.